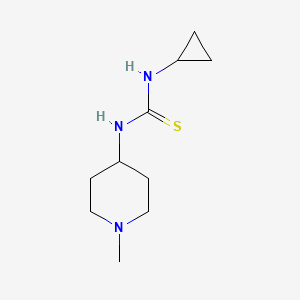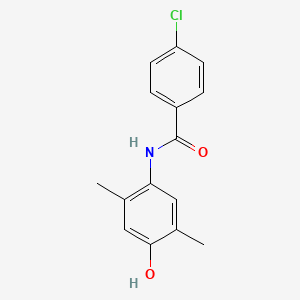
N-(2-phenoxyphenyl)-2-pyrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to “N-(2-phenoxyphenyl)-2-pyrazinecarboxamide” has been reported in the literature . For instance, N-(4-nitro-2-phenoxyphenyl)methanesulfonamide (nimesulide) is a well-known brain cyclooxygenase (COX) inhibitor . The synthesis of such compounds often involves complex organic chemistry reactions .
Aplicaciones Científicas De Investigación
Medicine: Antimycobacterial Agent
“N-(2-phenoxyphenyl)pyrazine-2-carboxamide” has shown promising results as an antimycobacterial agent . It has been evaluated for its efficacy against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB). The compound’s mechanism of action is believed to involve the disruption of bacterial cell membrane function, particularly at acidic pH levels, which is characteristic of the intracellular environment of mycobacteria .
Agriculture: Growth Inhibition
In the agricultural sector, this compound has been studied for its ability to inhibit the growth of Leuconostoc mesenteroides , a bacterium that can cause spoilage in crops and food products. Its potential as a protective agent against bacterial contamination in agricultural produce is a significant area of research.
Material Science: Polymer Synthesis
The pyrazinecarboxamide structure is utilized in material science for the synthesis of polymeric copper complexes . These complexes have potential applications in creating new materials with unique properties, such as enhanced conductivity or structural integrity.
Environmental Science: Photosynthesis Inhibition
Research has indicated that derivatives of pyrazinecarboxamide, including “N-(2-phenoxyphenyl)pyrazine-2-carboxamide,” can act as inhibitors of photosynthetic electron transport in plant chloroplasts . This application is particularly relevant in studying the environmental impact of chemicals on plant life.
Biochemistry: Enzyme Inhibition
In biochemistry, the compound has been explored for its role in enzyme inhibition. It’s been shown to affect the activity of enzymes involved in the biosynthesis of mycobacterial cell walls, which is crucial for the survival of the bacteria .
Pharmacology: Drug Development
The pharmacological properties of “N-(2-phenoxyphenyl)pyrazine-2-carboxamide” are being investigated for drug development, especially as part of combination therapy with other antitubercular drugs like isoniazid and rifampicin . Its role in shortening therapy duration by targeting semi-dormant mycobacteria is of particular interest.
Direcciones Futuras
The future directions for research on “N-(2-phenoxyphenyl)-2-pyrazinecarboxamide” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards . These studies could provide valuable insights into the potential applications of this compound.
Mecanismo De Acción
Mode of Action
It’s known that the compound has a significant in vitro antimycobacterial activity This suggests that it may interact with its targets in a way that inhibits the growth or replication of Mycobacterium species
Biochemical Pathways
Given its antimycobacterial activity, it likely affects pathways crucial to the survival and replication of mycobacterium species
Pharmacokinetics
Lipophilicity is a key factor related to the cell transmembrane transport and other biological processes . Therefore, the lipophilicity of N-(2-phenoxyphenyl)pyrazine-2-carboxamide may play a role in its bioavailability.
Result of Action
It has been found to have significant in vitro antimycobacterial activity . This suggests that it may inhibit the growth or replication of Mycobacterium species at the molecular and cellular levels.
Propiedades
IUPAC Name |
N-(2-phenoxyphenyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c21-17(15-12-18-10-11-19-15)20-14-8-4-5-9-16(14)22-13-6-2-1-3-7-13/h1-12H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWBWNNYBVXVGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenoxyphenyl)pyrazine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2,4-bis(methylsulfonyl)phenyl]piperidine](/img/structure/B5878927.png)
![5-hydroxy-2-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5878932.png)





![1'-allyl-4',7'-dimethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5878968.png)
![N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5878971.png)
![4-({[(2,6-dimethylphenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B5878978.png)

![2-{[3-(2-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5878988.png)
![4-{[5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}morpholine](/img/structure/B5879011.png)